molecular formula C14H15N5O B2708035 N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide CAS No. 1645419-72-2

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide

Cat. No.: B2708035
CAS No.: 1645419-72-2
M. Wt: 269.308
InChI Key: GSRXGPHESHCANR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the target they are designed to inhibit. For example, some 4-(1H-1,2,3-triazol-1-yl)benzamides have been found to inhibit HSP90, a protein involved in cancer progression .

Future Directions

Given the promising results of some 4-(1H-1,2,3-triazol-1-yl)benzamides and 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives in preliminary tests, future research may focus on optimizing these compounds and exploring their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide typically involves the formation of the triazole ring followed by the introduction of the cyanomethyl and propyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediates, such as 1,2,4-triazole, followed by functionalization to introduce the cyanomethyl and propyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the benzamide moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is unique due to the presence of the cyanomethyl and propyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRXGPHESHCANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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